molecular formula C13H20O2 B14843600 2-Tert-butyl-5-isopropoxyphenol

2-Tert-butyl-5-isopropoxyphenol

Cat. No.: B14843600
M. Wt: 208.30 g/mol
InChI Key: HQHZLKDEAZODMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-isopropoxyphenol is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, characterized by the presence of a tert-butyl group at the second position and an isopropoxy group at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group. The isopropoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-Tert-butyl-5-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in pharmaceuticals due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-isopropoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl and isopropoxy groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylphenol: Lacks the isopropoxy group, making it less sterically hindered.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups, providing greater steric hindrance and stability.

    2,4-Di-tert-butylphenol: Similar structure but with different substitution pattern, affecting its reactivity.

Uniqueness

2-Tert-butyl-5-isopropoxyphenol is unique due to the combination of the tert-butyl and isopropoxy groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-tert-butyl-5-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O2/c1-9(2)15-10-6-7-11(12(14)8-10)13(3,4)5/h6-9,14H,1-5H3

InChI Key

HQHZLKDEAZODMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.